molecular formula C12H12N2O B1610207 4-Oxo-1-(2-pyridinyl)cyclohexanecarbonitrile CAS No. 80139-11-3

4-Oxo-1-(2-pyridinyl)cyclohexanecarbonitrile

Cat. No. B1610207
CAS RN: 80139-11-3
M. Wt: 200.24 g/mol
InChI Key: RYGXCMJMVYJVGM-UHFFFAOYSA-N
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Scientific Research Applications

Stereoselective Synthesis

Researchers have developed methods for the stereoselective synthesis of cyclohexanone derivatives, including those structurally related to 4-Oxo-1-(2-pyridinyl)cyclohexanecarbonitrile. For example, a process involving the double Michael addition of malononitrile to 1,5-disubstituted pentadien-3-ones catalyzed by quinine demonstrates the creation of 4-oxo-2,6-diaryl-cyclohexane-1,1-dicarbonitriles with excellent diastereoselectivity and enantiomeric excess (Fusco & Lattanzi, 2011).

Catalysis and Oxidation

Metal complexes, including iron and vanadium, are used as catalysts for the activation of dioxygen in the oxidation of various hydrocarbons, suggesting applications for 4-Oxo-1-(2-pyridinyl)cyclohexanecarbonitrile in fine chemical production. These catalysts facilitate the efficient transformation of substrates like cyclohexene and limonene into value-added products (Rydel-Ciszek et al., 2023).

Fluorescent Properties and Material Science

The non-catalytic conversion of related nitrile compounds in the presence of water has been shown to produce fluorescent 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides and dicarbonitriles, indicating potential applications in material science and as fluorophores for bioimaging or sensing technologies (Ershov et al., 2015).

Environmental Applications

The catalytic oxidation of alkanes using environmentally friendly oxidants like dioxygen demonstrates the potential use of 4-Oxo-1-(2-pyridinyl)cyclohexanecarbonitrile derivatives in green chemistry. Such processes aim to reduce the environmental impact of chemical manufacturing by utilizing less hazardous materials and more efficient reactions (Nizova et al., 1997).

properties

IUPAC Name

4-oxo-1-pyridin-2-ylcyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-9-12(6-4-10(15)5-7-12)11-3-1-2-8-14-11/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGXCMJMVYJVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444343
Record name 4-OXO-1-(2-PYRIDINYL)CYCLOHEXANECARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-1-(2-pyridinyl)cyclohexanecarbonitrile

CAS RN

80139-11-3
Record name 4-OXO-1-(2-PYRIDINYL)CYCLOHEXANECARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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